Phenol Red

Description

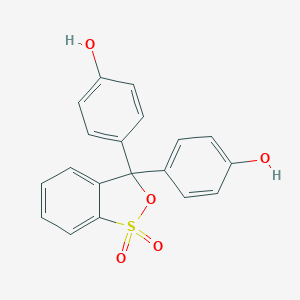

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBBZDIHDAJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022408 | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Phenol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-74-8 | |

| Record name | Phenol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenolsulfonphthalein [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolsulfonphthalein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOL RED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLSULFONPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6G9Y0J1OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Phenol Red As a Ph Indicator in Biological Systems and Advanced Methodologies

Mechanisms of pH-Dependent Spectral Changes in Phenol (B47542) Red

The color change observed in Phenol Red is a direct consequence of alterations in its molecular structure and protonation state as the pH of the surrounding environment changes. chemsky-cn.comchemeurope.com This phenomenon is rooted in the principles of acid-base chemistry, where the molecule acts as a weak acid, undergoing deprotonation or protonation depending on the availability of hydrogen ions. chemsky-cn.comwikipedia.org

Molecular Conformations and Protonation States of this compound

This compound is a sulfonephthalein dye. news-oceanacidification-icc.org In aqueous solutions, this compound exists in different forms depending on the pH. Under very acidic conditions (low pH), the compound can exist as a zwitterion or a form with a protonated ketone group, which is orange-red. chemeurope.comwikipedia.orgmultiresearchjournal.com As the pH increases, this compound undergoes deprotonation. At a pKa of approximately 1.2, the proton from the ketone group is lost, resulting in a yellow, negatively charged ion. chemeurope.comwikipedia.orgmultiresearchjournal.com At a higher pH, around its primary indicator range, the hydroxyl group on the phenol moiety loses a proton. chemeurope.comwikipedia.org This second deprotonation step, with a pKa typically around 7.7 to 8.0, leads to the formation of a red, doubly negatively charged ion. chemeurope.comwikipedia.orgpdx.eduggu.ac.in The equilibrium between these protonated and deprotonated forms dictates the observed color of the solution. chemsky-cn.comchemeurope.com

Spectrophotometric Profiling of this compound Across pH Gradients

Spectrophotometry provides a quantitative method for analyzing the pH-dependent spectral changes of this compound by measuring the absorbance of light at specific wavelengths. slideshare.netresearchgate.net As the molecule transitions between its different protonation states, its light absorption characteristics change, leading to distinct absorption spectra at varying pH values. pdx.eduslideshare.netcore.ac.uk

The UV-Vis absorption spectrum of this compound exhibits characteristic peaks that shift with pH. In acidic solutions (typically below pH 6.8), where the yellow form predominates, this compound shows a significant absorption maximum (λmax) around 430-443 nm. wikipedia.orgcore.ac.ukresearchgate.netlobachemie.comresearchgate.net As the pH increases into the transition range (approximately pH 6.8 to 8.2), the absorbance at this wavelength decreases, and a new peak emerges in the higher wavelength region. wikipedia.orgcore.ac.ukresearchgate.netlobachemie.comresearchgate.net In alkaline solutions (above pH 8.2), where the red form is dominant, the λmax is observed around 550-570 nm. wikipedia.orgcore.ac.ukresearchgate.netlobachemie.comresearchgate.net An isosbestic point, a wavelength where the absorbance is independent of pH, is typically observed around 470-480 nm, indicating a clean transition between two primary species. core.ac.ukresearchgate.netresearchgate.netresearchgate.net

Here is a table summarizing the approximate wavelength maxima at different pH ranges:

| pH Range | Predominant Color | Approximate λmax (nm) |

| Below 6.8 | Yellow | 430-443 wikipedia.orgcore.ac.ukresearchgate.netlobachemie.comresearchgate.net |

| 6.8 to 8.2 | Orange-Red | Transition range |

| Above 8.2 | Red to Pink | 550-570 wikipedia.orgcore.ac.ukresearchgate.netlobachemie.comresearchgate.net |

Colorimetric analysis, which involves the visual or instrumental assessment of color, is a fundamental application of this compound as a pH indicator. researchgate.net The distinct color changes—from yellow in acidic conditions, through orange-red in the neutral range, to red and eventually pink in alkaline conditions—provide a simple visual cue for pH estimation. gspchem.comchemsky-cn.comchemeurope.comwikipedia.orgpromocell.combiocompare.comgspchem.com

Advanced colorimetric analysis can involve mapping the color of this compound solutions across a pH gradient within a standardized color space, such as the CIELAB color space. researchgate.net This provides a quantitative description of the color perceived by the human eye, allowing for more precise and objective pH determination based on color measurements. Studies have indicated that the color transformation of this compound, when analyzed using the CIELAB color space, shows a linear relationship with pH variations, demonstrating its potential for quantitative pH sensing. researchgate.net

UV-Vis Absorption Characteristics and Wavelength Maxima (λmax) at Varying pH

Determination of this compound's Dissociation Constant (pKa) via Spectrophotometry

The dissociation constant (pKa) of a pH indicator is a critical parameter that defines the pH at which the indicator is half-dissociated, and it is central to understanding its behavior across a pH range. wikipedia.orgmultiresearchjournal.compdx.edu For this compound, the pKa value typically falls within the physiological pH range, making it particularly useful for biological applications. chemeurope.comwikipedia.orgpdx.eduggu.ac.in

Spectrophotometry is a common and effective method for determining the pKa of this compound. multiresearchjournal.compdx.eduslideshare.netresearchgate.net This method relies on the fact that the absorbance spectrum of this compound changes predictably with pH due to the varying concentrations of its protonated and deprotonated forms. pdx.eduslideshare.net By measuring the absorbance of this compound solutions at different known pH values, particularly at the wavelengths where the acidic and alkaline forms have maximum absorbance (λmax), the ratio of the concentrations of the two forms can be determined using the Beer-Lambert Law. pdx.eduresearchgate.net

The Henderson-Hasselbalch equation (pH = pKa + log₁₀([Ind⁻]/[HInd])) can then be applied. wikipedia.orgpdx.edu By plotting the pH against the logarithm of the ratio of the deprotonated to protonated forms (log₁₀([Ind⁻]/[HInd])), a linear relationship is obtained, and the pKa can be determined from the intercept of this plot. pdx.edu Various studies have reported slightly different pKa values for this compound, influenced by factors such as temperature and ionic strength. chemeurope.comwikipedia.orgmultiresearchjournal.compdx.eduggu.ac.inoup.comnih.gov Reported pKa values are often around 7.7 to 8.0 at 20-25°C. chemeurope.comwikipedia.orgpdx.eduggu.ac.in

Here is a table showing some reported pKa values for this compound:

| Temperature (°C) | Ionic Strength | Reported pKa | Source |

| 20 | Not specified | 8.00 | chemeurope.comwikipedia.org |

| 25 | 0.15 M NaCl | 7.67 | oup.com |

| 37 | 0.15 M NaCl | 7.57 | oup.com |

| Not specified | Not specified | 7.81 | ggu.ac.in |

| Not specified | Not specified | 6.7 | multiresearchjournal.comresearchgate.net |

It is important to note that the pKa can be influenced by the experimental conditions. oup.comnih.gov

Impact of this compound on pH Regulation and Monitoring in Cell and Tissue Culture

This compound is a common additive to cell and tissue culture media, serving as a visual indicator of the medium's pH. nih.govgspchem.comchemeurope.comwikipedia.orgresearchgate.net Maintaining a stable physiological pH (typically between 7.2 and 7.4 for mammalian cells) is crucial for cell health, growth, and experimental reproducibility. chemeurope.comresearchgate.netyoutube.comculturecollections.org.uk

Under normal cell culture conditions, the medium containing this compound appears pink-red, indicating a near-neutral pH. chemeurope.comwikipedia.orgresearchgate.net Cellular metabolism produces acidic waste products, such as lactic acid, which can lower the pH of the medium over time. youtube.comculturecollections.org.uk A decrease in pH causes this compound to transition from red to orange and then to yellow, providing a clear visual signal that the medium is becoming acidic and may need to be replaced. gspchem.comchemeurope.compromocell.combiocompare.comyoutube.comculturecollections.org.uk Conversely, an increase in pH, which can occur due to factors like insufficient CO₂ levels in the incubator or contamination with alkaline substances, will cause the this compound to turn pink-purple. gspchem.compromocell.comyoutube.comculturecollections.org.uk This visual monitoring system allows researchers to quickly assess the metabolic state and potential issues within their cell cultures without requiring a pH meter for routine checks. chemeurope.compromocell.comyoutube.com

However, while this compound is a convenient pH indicator, its presence in cell culture media is not without potential impacts on cellular behavior and experimental outcomes. Some studies suggest that this compound can exhibit weak estrogenic activity due to its structural similarity to certain steroid hormones, which could potentially influence hormone-sensitive cell lines. promocell.comyoutube.comdefinedbioscience.com Furthermore, this compound has been shown to participate in redox reactions, particularly in the presence of light and certain enzymes like myeloperoxidase (MPO), which can lead to the production of reactive oxygen species (ROS) and potentially induce oxidative stress in cells. definedbioscience.comnih.gov These interactions can affect cellular functions, proliferation rates, protein expression patterns, and responses to stimuli, potentially skewing experimental results, especially in sensitive assays. promocell.comdefinedbioscience.com

For these reasons, cell culture media without this compound are available and often preferred for experiments involving hormone-sensitive cells, studies investigating oxidative stress, or assays that are sensitive to colorimetric or spectrophotometric interference. chemeurope.comwikipedia.orgpromocell.comyoutube.com

This compound as a Visual Cue for Metabolic State and Contamination in Cell Cultures

The inclusion of this compound in cell culture media provides a straightforward visual method for assessing the metabolic activity of cells and detecting potential contamination. As cells grow and metabolize nutrients, they typically produce acidic waste products, such as lactic acid. This accumulation of acidic metabolites gradually lowers the pH of the culture medium. The change in pH is visually indicated by this compound, causing the medium to shift from its initial red color towards orange and eventually yellow captivatebio.compromocell.com. A rapid change to yellow can suggest accelerated cell growth, nutrient depletion, or excessive waste product accumulation, signaling the need for a medium change promocell.com.

This compound also serves as an indicator for microbial contamination, such as bacteria or fungi. Bacterial contamination, particularly by aerobic bacteria, often leads to a rapid increase in acidic byproducts, causing the medium to turn yellow quickly wikipedia.orgscientificbio.com. Conversely, contamination with anaerobic bacteria might result in alkaline conditions and a shift towards a pink or purple color promocell.comscientificbio.com. Fungal contamination can sometimes be indicated by the medium turning hazy, although the pH change is a more direct indicator when using this compound scientificbio.com. This visual feedback allows researchers to quickly identify potential problems in their cultures without requiring more complex detection methods wikipedia.org.

The typical concentration of this compound used in cell culture media is around 15 mg/L wikipedia.org.

Here is a representation of the color changes of this compound with pH:

| pH Range | Color | Indication in Cell Culture (Typical) |

| Below 6.8 | Yellow | Acidic, potential contamination (bacterial) or high metabolic activity |

| 6.8 to 8.2 | Red/Orange-Red | Neutral to slightly alkaline, physiological range |

| Above 8.2 | Pink/Fuchsia | Alkaline, potential contamination (anaerobic bacteria) or issues with CO2 levels |

Limitations and Considerations of this compound in pH-Sensitive Cell Culture Assays

While this compound is a valuable visual indicator, its use in certain pH-sensitive cell culture assays and research applications has limitations wikipedia.org. One significant consideration is that this compound can exhibit weak estrogenic activity due to its structural similarity to some non-steroidal estrogens wikipedia.orgcaptivatebio.comnih.govresearchgate.net. This estrogen mimicry can potentially influence the growth and behavior of cells that express estrogen receptors, potentially affecting experimental outcomes, particularly in studies involving hormone-sensitive cells or endocrine research wikipedia.orgcaptivatebio.com.

Furthermore, the inherent color of this compound can interfere with assays that rely on spectrophotometric or fluorescent measurements wikipedia.orgnih.gov. The absorbance spectrum of this compound can overlap with the wavelengths used in certain assays, leading to inaccurate readings nih.gov. This interference is a crucial factor to consider when designing experiments involving techniques such as spectrophotometry, fluorometry, or flow cytometry wikipedia.orgcaptivatebio.com.

Recent research also suggests that this compound is not merely an inert pH indicator. It can participate in biochemical reactions, including redox reactions, particularly in the presence of light and certain enzymes definedbioscience.com. These reactions can potentially produce reactive oxygen species (ROS), leading to increased cellular oxidative stress and potentially skewing experimental results, especially in sensitive assays definedbioscience.com. This compound has been shown to undergo oxidative halogenation, which can alter cellular redox balance definedbioscience.com.

Due to these limitations, many commercially available cell culture media are also offered in formulations without this compound, providing researchers with options suitable for sensitive assays or studies where estrogenic effects or color interference are concerns wikipedia.orgcaptivatebio.com. While this compound is useful for routine monitoring, researchers must be aware of its potential impact on specific cell types and experimental methodologies to ensure accurate and reproducible results atlantisbioscience.com. Relying solely on this compound for pH monitoring without proper buffering systems (like sodium bicarbonate or HEPES) can also be misleading atlantisbioscience.com.

Estrogenic and Hormonal Interactions of Phenol Red in Cellular and Molecular Studies

Phenol (B47542) Red as a Weak Estrogen Mimic: Structural Homologies and Receptor Binding

Phenol red's chemical structure includes a phenol hydroxyl group positioned similarly to that in 17β-estradiol, a key feature for estrogenic activity. tci-thaijo.org Its structure also resembles triphenylethylene, a class of compounds that includes some nonsteroidal estrogens. tci-thaijo.org This structural basis underlies its ability to interact with estrogen receptors. nih.govplos.orgtci-thaijo.org

Studies have demonstrated that this compound binds to estrogen receptors, albeit with a significantly lower affinity compared to 17β-estradiol. The binding affinity of this compound for the estrogen receptor in MCF-7 human breast cancer cells has been reported to be approximately 0.001% that of estradiol (B170435). nih.govplos.orgnih.govtci-thaijo.orgpnas.org This corresponds to an equilibrium dissociation constant (Kd) for this compound of approximately 2 x 10-5 M, while estradiol has a Kd of about 2 x 10-10 M under similar conditions. tci-thaijo.orgpnas.org Despite this lower affinity, the relatively high concentrations of this compound typically used in standard tissue culture media (ranging from 15 to 45 µM) can lead to significant estrogenic effects due to the sheer number of molecules present. nih.govplos.orgpnas.org

Here is a comparison of binding affinities:

| Compound | Relative Binding Affinity (vs. Estradiol) | Equilibrium Dissociation Constant (Kd) |

| 17β-Estradiol | 100% | ~0.2 nM (2 x 10-10 M) |

| This compound | ~0.001% | ~20 µM (2 x 10-5 M) |

This compound exhibits partial estrogenic activity, similar to some nonsteroidal estrogens like bisphenol. tci-thaijo.orgtci-thaijo.org While 17β-estradiol is a potent full agonist of ERs, this compound acts as a weak agonist. nih.govplos.org The estrogenic potential of bisphenols, including Bisphenol A (BPA) and its alternatives, has also been extensively studied, with varying potencies observed among different bisphenol compounds. biorxiv.orgnih.gov Some studies indicate that certain bisphenol alternatives can be more potent than BPA itself, although generally, their estrogenic potential remains within a similar range as BPA. biorxiv.org The mechanisms by which bisphenols bind and activate ERs can differ from that of 17β-estradiol. nih.gov this compound, like some bisphenols, can partially activate the estrogen receptor, subsequently influencing cellular processes such as proliferation. tci-thaijo.org

Affinity of this compound for Estrogen Receptors (ERs)

Modulation of Cellular Responses by this compound in Estrogen-Sensitive Cell Lines

The presence of this compound in cell culture media can significantly modulate the responses of estrogen-sensitive cell lines, impacting their proliferation, gene expression, and differentiation. tci-thaijo.orgnih.govnih.govtci-thaijo.org This is particularly relevant in studies using cell lines commonly employed in estrogen research.

This compound has been shown to stimulate the proliferation of estrogen receptor-positive cell lines such as MCF-7 and T47D human breast cancer cells in a dose-dependent manner. nih.govtci-thaijo.orgresearchgate.netnih.govnih.govportlandpress.com In MCF-7 cells, this compound at concentrations typical of culture media can increase cell number significantly compared to cells grown in this compound-free media. nih.govpnas.org For instance, this compound has been reported to increase MCF-7 cell number to 200% of that observed in this compound-free conditions, causing partial estrogenic stimulation. nih.gov Studies have shown that the proliferation-supporting effect of this compound becomes evident over time in MCF-7 cells. researchgate.net Similarly, this compound has a dose-dependent effect on the growth of T47D cells in the absence of estradiol. The impact of this compound on proliferation can vary depending on its concentration, the specific cell type, and other culture conditions, including serum concentration. tci-thaijo.orgnih.govpnas.org

Here is a table summarizing the effect of this compound on cell proliferation in MCF-7 cells:

| Cell Line | This compound Concentration | Effect on Proliferation (vs. This compound-Free) | Reference |

| MCF-7 | 15-45 µM | Significant stimulation (up to 200% increase) | nih.gov |

| MCF-7 | 30 µM | Increased proliferation | pnas.org |

| MCF-7 | 15-60 µM | Increased cell viability (after long-term culture in PR-free medium) | tci-thaijo.org |

| MCF-7 | 30 µM | Stimulated proliferation (2-fold increase in DNA level) | tci-thaijo.org |

| MCF-7 | 60 µM | Enhanced proliferation rate | researchgate.net |

| T47D | Standard concentrations | Dose-dependent effect on growth (in absence of estradiol) |

This compound can influence the expression of genes and synthesis of proteins that are regulated by estrogen. A notable example is the progesterone (B1679170) receptor (PR), which is stimulated by estrogen. nih.govtci-thaijo.org this compound has been shown to increase the content of progesterone receptor in MCF-7 cells, with reports indicating up to a 300% increase compared to cells grown in this compound-free media. nih.gov this compound partially binds with the estrogen receptor to increase the expression of proteins related to estrogenic hormones, including the progesterone receptor. tci-thaijo.org

In addition to the progesterone receptor, this compound has been observed to affect prolactin synthesis. Studies using primary cultures of immature rat pituitary cells have shown that this compound can stimulate prolactin release and cell content in a dose-dependent manner. nih.govnih.gov The effects of this compound on prolactin synthesis can be additive to those of submaximally active concentrations of 17β-estradiol. nih.gov Male rat pituitary cells appeared more responsive to this compound and 17β-estradiol than female pituitary cells in terms of prolactin release. nih.gov The antiestrogen (B12405530) tamoxifen (B1202) has been shown to inhibit this compound-stimulated prolactin release. nih.gov

This compound has also been reported to affect the expression and activity of the cystic fibrosis transmembrane conductance regulator (CFTR) in mouse endometrial cells via estrogen receptor binding. tci-thaijo.org

Research suggests that this compound can influence cell differentiation in estrogen-sensitive cell types. This compound has been used to induce ovarian epithelial cells from post-menopausal women to differentiate into cells exhibiting characteristics of oocytes. wikipedia.org In primary human ovarian surface epithelial cells, this compound has been reported to promote differentiation. tci-thaijo.org Ovarian surface epithelial cells cultured in media containing this compound have demonstrated differentiation towards a large oocyte phenotype, whereas cells in this compound-free media appeared as smaller granulosa phenotype cells. tci-thaijo.org This indicates that this compound in the culture medium can be involved in cell differentiation processes in ovarian cells. tci-thaijo.org Estrogens and the estrogen receptor alpha are suggested to play a role in ovarian surface epithelial cell growth and potentially differentiation. springermedicine.com

Effects on Gene Expression and Protein Synthesis (e.g., Progesterone Receptor, Prolactin)

Mitigation Strategies and this compound-Free Media in Endocrine Research

Given the potential for this compound to confound results in hormone-dependent studies, particularly in endocrine research and breast cancer investigations, several strategies have been developed to mitigate its estrogenic effects. promocell.compromocell.com

Development and Application of this compound-Free Culture Media for Hormone-Dependent Studies

The most direct approach to eliminate the estrogenic influence of this compound is to use cell culture media formulated without the indicator. This compound-free media are now widely available and are considered ideal for hormone-dependent studies, including research on breast cancer and endocrine disruption. promocell.compromocell.com These media maintain the necessary nutrients for cell growth while removing the potential for hormone-like interference, leading to more accurate studies of hormone-responsive pathways and improved reliability in endocrine disruption research. promocell.compromocell.com The use of this compound-free media is also recommended for fluorescence-based experiments, as this compound can interfere with fluorescence readings. promocell.com

The development of this compound-free media extends to various cell types and research applications. For example, defined, serum-free, and xeno-free this compound-free media have been developed for the optimal growth and expansion of human mesenchymal stem/stromal cells (hMSCs), supporting long-term growth while maintaining their differentiation potential. reprocell.com Similarly, this compound-free serum-free media are available for the expansion of human NK cells, ensuring optimal cell viability and functionality without the confounding effects of this compound. acrobiosystems.com The absence of this compound in these specialized media formulations is crucial for obtaining consistent and reproducible results in sensitive experimental setups. bionordika.no

Impact of Serum and Albumin on this compound's Estrogenic Activity

The presence of serum and albumin in cell culture media can influence the effective concentration and estrogenic activity of this compound. Serum contains proteins, including albumin, that can bind to this compound, thereby reducing the amount of free this compound available to interact with estrogen receptors. nih.gov Higher concentrations of serum have been shown to reduce the impact of this compound on estrogenic responses in primary pituitary cells. nih.gov This binding by serum proteins can lead to differences in the concentration of free this compound in the final media, contributing to variability in experimental outcomes. nih.gov

While serum albumin is known to bind various molecules, including fatty acids, hormones, and drugs, its specific interaction with this compound can sequester the compound and lower its effective estrogenic potential in the culture medium. nih.gov The extent of this binding can depend on the concentration and source of the serum or albumin used.

Redox Activity and Metabolic Consequences of Phenol Red

Phenol (B47542) Red Participation in Redox Reactions and Reactive Oxygen Species (ROS) Generation

Phenol red has been shown to engage in redox reactions, particularly in the presence of light and certain enzymes researchgate.netdefinedbioscience.comresearchgate.net. Phenolic molecules, including this compound, can act as efficient donor substrates for peroxidase enzymes and participate in redox cycles researchgate.netresearchgate.netresearchgate.netmdpi.com. This involvement in redox processes can lead to the production of reactive oxygen species (ROS), which can induce cellular stress definedbioscience.com. This compound itself has been utilized in various protocols to detect cellular hydrogen peroxide and assess peroxidase activity researchgate.netresearchgate.netnih.govmdpi.com. Studies employing techniques such as horseradish peroxidase-phenol red (HRP-PR) assays demonstrate the detection of hydrogen peroxide generated by redox-active compounds researchgate.net.

Interactions with Cellular Enzymes and Metabolic Pathways

This compound interacts with various cellular components and can influence metabolic pathways. A notable interaction is with myeloperoxidase (MPO), an enzyme expressed in various cell types, including promyelocytic leukemia cell lines like HL-60 researchgate.netresearchgate.netresearchgate.netnih.gov. Furthermore, this compound's structural similarity to estrogenic hormones can lead to interactions with estrogen receptors and influence the expression of enzymes like Cytochrome P450 (CYP) in estrogen-sensitive cells, potentially affecting xenobiotic metabolism studies scialert.netpharmacophorejournal.com. While the primary metabolic route for this compound is reported to be glucuronidation, its interactions with enzymes like MPO highlight other significant metabolic consequences researchgate.net.

Myeloperoxidase (MPO) Metabolism of this compound

Myeloperoxidase (MPO), abundant in cells such as neutrophils and certain leukemia cells, can metabolize this compound researchgate.netdefinedbioscience.comresearchgate.netualberta.ca. Studies using MPO-expressing HL-60 cells have demonstrated that this compound is readily taken up by these cells and subsequently metabolized by intracellular MPO researchgate.netresearchgate.netresearchgate.netnih.gov. This metabolic process involves the enzymatic activity of MPO on the this compound molecule researchgate.netresearchgate.netresearchgate.netnih.gov.

A key metabolic transformation of this compound catalyzed by MPO is oxidative halogenation researchgate.netdefinedbioscience.comresearchgate.netresearchgate.netnih.gov. MPO is known for its ability to oxidize halides, such as chloride and bromide, in the presence of hydrogen peroxide, generating hypohalous acids nih.govnih.gov. This compound acts as a substrate in this process, and its presence can enhance the halogenating activity of MPO medchemexpress.com. This enzymatic reaction facilitates the incorporation of halogen atoms onto the this compound structure researchgate.netresearchgate.netresearchgate.netnih.gov.

The oxidative halogenation of this compound mediated by MPO results in the formation of halogenated derivatives researchgate.netdefinedbioscience.comresearchgate.netresearchgate.netnih.gov. Specifically, research indicates the generation of mono- and di-halogenated products of this compound following its metabolism by MPO researchgate.netresearchgate.netresearchgate.netnih.gov. These structural changes to the this compound molecule can be detected through techniques like UV-visible spectrophotometry and LC-MS analyses researchgate.netresearchgate.netresearchgate.netnih.gov.

Oxidative Halogenation of this compound by MPO

Impact on Cellular Antioxidant Systems (e.g., Glutathione (B108866) Levels)

The metabolism of this compound by intracellular MPO has a notable impact on cellular antioxidant systems, particularly the glutathione system researchgate.netresearchgate.netresearchgate.netnih.gov. The glutathione system, comprising reduced glutathione (GSH), glutathione disulfide (GSSG), and related enzymes, plays a crucial role in maintaining cellular redox homeostasis and counteracting oxidative stress mdpi.commdpi.com. Studies have shown that MPO metabolism of this compound leads to a significant decrease in the levels of cellular reduced glutathione (GSH) and a corresponding increase in the formation of oxidized glutathione disulfide (GSSG) researchgate.netresearchgate.netresearchgate.netnih.gov. This shift in the GSH/GSSG balance indicates an induction of oxidative stress within the cells researchgate.netnih.gov.

Research Findings on Glutathione Levels:

| Cellular Component | Effect of this compound Metabolism by MPO | Reference |

| Cellular Reduced Glutathione (GSH) | Significant decrease | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Glutathione Disulfide (GSSG) | Significant increase | researchgate.netresearchgate.netresearchgate.netnih.gov |

Transport Mechanisms and Pharmacological Implications of Phenol Red

Cellular Uptake and Distribution of Phenol (B47542) Red

The cellular uptake and distribution of phenol red can be influenced by various factors, including the presence of serum and the nature of the cell culture medium. Studies using 125I-labeled this compound have demonstrated its cellular accumulation. For instance, in HeLa cells, approximately 0.31 picogram of this compound per cell was accumulated after a 2-hour incubation in cell growth medium containing approximately 10 µM this compound. researchgate.net The presence of serum in the culture medium has been shown to significantly reduce the uptake of this compound. nih.govresearchgate.net For example, when cells were exposed to carbon black nanoparticles in serum-free medium, the uptake of this compound was significantly higher (25.8 ng per 1000 cells) compared to exposure in complete medium containing serum (0.52 ng per 1000 cells). nih.gov This suggests that serum components, such as albumin, may bind to this compound, thereby limiting its availability for cellular uptake. nih.gov

This compound can also be adsorbed by certain nanoparticles, and these complexes can be taken up by cells, leading to cytotoxicity attributed to the delivered this compound. nih.govresearchgate.net This highlights a potential mechanism for the distribution and intracellular delivery of this compound in specific contexts.

Renal Excretion and Clearance Studies of this compound

Renal excretion is a primary route of elimination for this compound in many organisms. The study of this compound's passage through the kidneys has provided significant insights into renal physiology and transport mechanisms.

Mechanisms of Renal Accumulation and Transport (e.g., in Rabbit Kidney Tubules)

Studies, particularly in rabbit kidney tubules, have elucidated the mechanisms involved in the renal handling of this compound. Renal tubular secretion plays a significant role in the excretion of this compound, often exceeding the amount filtered by the glomeruli. uchicago.eduscispace.com Experiments using slices of rabbit kidney cortex have shown that this compound is accumulated by the renal tissue. nih.govnih.gov This accumulation occurs under both aerobic and anaerobic conditions, with anaerobic accumulation attributed to binding to cellular constituents, predominantly in the microsomal and mitochondrial fractions. nih.govnih.gov

Net tubular excretion of this compound in rabbits has been observed to reach a maximal value at certain plasma concentrations and decrease at higher concentrations, suggesting the involvement of both secretion and reabsorption processes. capes.gov.brnih.gov Probenecid, a known inhibitor of organic anion transport, has been shown to decrease the excretion of this compound, providing evidence for tubular reabsorption. capes.gov.brnih.gov

Role of Sodium Ions in this compound Transport

The transport of this compound in renal tubules can be influenced by the presence of sodium ions. Studies on the binding of this compound to microsomal fractions from rabbit kidney cortex have indicated that the affinity of this compound to binding populations is lowered by decreasing sodium concentrations. researchgate.net While the maximal binding capacity remained unchanged, this suggests a role for sodium ions in the interaction of this compound with potential transport or binding sites in the kidney. Research specifically investigating the role of sodium ions in this compound transport by renal tubules has also been conducted, such as studies in the goldfish. nii.ac.jp

Interaction with Organic Anion Transport Systems (e.g., p-Aminohippurate)

This compound interacts with organic anion transport systems in the kidney, sharing transport pathways with other organic anions like p-aminohippurate (B12120003) (PAH). researchgate.netnih.govresearchgate.net The contraluminal transport system responsible for moving organic anions from the blood into proximal tubular cells has been historically referred to as the p-aminohippurate or this compound transport system. researchgate.net

Comparative studies in rabbit kidney slices have shown that the accumulation of this compound at low medium concentrations can be significantly higher than that of PAH. nih.govnih.gov However, the aerobic accumulation of this compound is less susceptible to inhibition by certain inhibitors of organic anion transport, such as probenecid, 2,4-dinitrophenol (B41442) (DNP), and octanoate, compared to PAH. nih.govnih.gov This suggests potential differences in the interaction or binding sites of this compound and PAH within the transport system. The resistance of this compound accumulation to inhibition by lipophilic inhibitors might be due to its ability to displace these substances from binding sites on the transporting membranes. nih.govnih.gov

The clearance ratio of this compound to p-aminohippurate at low plasma concentrations has been reported to be around 0.3 in rabbits. capes.gov.brnih.gov The lower degree of extraction of this compound from renal plasma, compared to PAH, is attributed to both tubular reabsorption and binding of the dye by plasma proteins. capes.gov.brnih.gov

Interference of this compound with Ion Transport in Other Biological Systems (e.g., Phosphate (B84403) Uptake in Gut)

Beyond the kidneys, this compound has been shown to interfere with ion transport in other biological systems, such as phosphate uptake in the gut. Studies using everted intestinal sacs of mice have demonstrated that this compound, when added to the serosal side, can significantly inhibit the uptake of phosphate. researchgate.netnih.govkobe-u.ac.jp This inhibitory effect appears to be specific to phosphate transport, as the uptake of glucose or proline was unaffected by this compound in these studies. researchgate.netkobe-u.ac.jp

The presence of p-aminohippuric acid (PAH) along with this compound in the serosal compartment was found to significantly reduce the inhibition of phosphate uptake caused by this compound. researchgate.netnih.govkobe-u.ac.jp This suggests that the entry of this compound into the gut tissue, which interferes with phosphate uptake, might be mediated by a transport system that also interacts with PAH. The exact mechanism of this inhibition is not fully clear, but it is hypothesized that the entry of this compound into the enterocyte interferes with the mucosal uptake of phosphate at separate sites. kobe-u.ac.jp

The ability of this compound to inhibit phosphate transport has also been observed with other related dyes like bromocresol green and bromophenol blue. researchgate.net These findings suggest a potential for certain organic anions, including this compound, to interfere with the absorption of essential inorganic anions in the intestine. kobe-u.ac.jp

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4766 nih.govfishersci.atfishersci.cauni.luwikidata.orgctdbase.orgnih.gov |

| Phenolsulfonphthalein | 4766 nih.govfishersci.atfishersci.cauni.luwikidata.orgctdbase.orgnih.gov |

| p-Aminohippurate | 2148 wikipedia.orgfishersci.co.uk, 3249988 nih.gov |

Data Tables

Table 1: Cellular Uptake of 125I-labeled this compound in HeLa Cells

| Incubation Time (hours) | This compound Concentration (µM) | Cellular Uptake (picogram/HeLa cell) |

| 2 | ~10 | 0.31 researchgate.net |

Table 2: Effect of Serum on this compound Uptake in the Presence of Carbon Black Nanoparticles (P90)

| Medium Type | This compound Uptake (ng per 1000 cells) |

| Serum-free | 25.8 nih.gov |

| Complete (with serum) | 0.52 nih.gov |

Table 3: Clearance Ratio of this compound to p-Aminohippurate in Rabbit Kidney

| Plasma Concentration | Clearance Ratio (this compound / PAH) |

| Low | ~0.3 capes.gov.brnih.gov |

Table 4: Effect of this compound on Phosphate Uptake by Everted Mouse Intestinal Sacs

| Substrate Uptake | This compound (Serosal Side) | Effect on Uptake |

| Phosphate | Present | Inhibited researchgate.netnih.govkobe-u.ac.jp |

| Glucose | Present | Unaffected researchgate.netkobe-u.ac.jp |

| Proline | Present | Unaffected researchgate.netkobe-u.ac.jp |

Potency of this compound Impurities as Cation Transport Modulators

Research has indicated that commercial preparations of this compound may contain lipophilic impurities that act as potent modulators of cation transport in various cell types. These impurities, rather than this compound itself, have been shown to induce significant alterations in cellular ionic homeostasis. nih.govresearchgate.net

Detailed research findings highlight the impact of these impurities on sodium (Na⁺) and potassium (K⁺) levels within cells. Studies using human skin fibroblasts demonstrated that the presence of a lipophilic impurity from commercial this compound preparations accelerated ⁸⁶Rb⁺ efflux (used as a marker for K⁺ efflux) by four to seven times. nih.govresearchgate.net This impurity also led to a substantial increase in cellular Na⁺ content, ranging from four to eight times the baseline levels, and a significant reduction in cellular K⁺ content by 40-70%. nih.govresearchgate.net

The effects of this impurity on cation transport appear to be rapid. Increased cellular Na⁺ and decreased K⁺ contents did not return to baseline levels within 4 hours after the removal of the this compound extract. nih.govresearchgate.net However, the action of the impurity was found to be reversible by the addition of albumin or serum, which are thought to bind the impurity and inhibit its effects. nih.govresearchgate.netacs.org Albumin at a concentration of 0.8% or fetal bovine serum (FBS) at 10% was effective in preventing the ionic changes. nih.govresearchgate.net Furthermore, albumin was capable of completely reversing the cellular cationic changes that developed during a 2-hour exposure to the free substance. nih.gov The reversibility by albumin suggests that the impurity exerts its effect on or within the cell membrane rather than intracellularly. nih.gov

The potency of the this compound impurity as an ionic transport modulator is underscored by the observation that as little as 0.5 µM of this compound from certain vendors was sufficient to elicit a response in ⁸⁶Rb⁺ efflux. nih.govresearchgate.net Given that the impurity constitutes only a small fraction of the total this compound preparation, its effective concentration is likely much lower, indicating high potency. nih.govresearchgate.net The amount of this contaminant is also manufacturer-dependent. nih.govresearchgate.net

The impact of these impurities on cation transport has been observed in multiple cell lines. In addition to human skin fibroblasts, COS-7 and Hs68 cells also exhibited similar responses in ⁸⁶Rb⁺ efflux and Na⁺-K⁺ contents when exposed to unpurified this compound. nih.gov The effects seem to involve intracellular Ca²⁺-dependent mechanisms, as calmodulin inhibition moderated the cationic transport effects of the impurity in COS-7 cells. researchgate.net

Beyond general cation transport, this compound and related compounds, including lipophilic extracts and specific bisphenolic compounds found as impurities, have been shown to act as antagonists at P2X receptors, which are ATP-gated cation channels. researchgate.netnih.gov Studies on rat P2X1, P2X2, and P2X3 receptors expressed in Xenopus oocytes revealed that this compound sodium salt antagonized ATP responses, with varying potency across subtypes. nih.gov Purified this compound sodium salt also blocked P2X1R and P2X3R as an insurmountable antagonist. nih.gov

Lipophilic extracts of this compound have also demonstrated antagonistic activity at P2X receptors. Extract A was a potent antagonist at P2X1R, while Extract B was potent at P2X3R. nih.gov A specific bisphenolic compound, RS151030, found in these extracts, was identified as a potent antagonist at both P2X1R and P2X3R. nih.gov Phenolphthalein base, another related compound, was found to be a potent irreversible antagonist at P2X1R and a reversible antagonist at P2X4R. nih.gov

The concentrations at which this compound and its impurities exert these effects are relevant to typical cell culture conditions, where this compound concentrations often range between 40 and 70 µM. researchgate.net This suggests that the presence of these impurities in standard culture media can be a confounding factor in experiments involving cation homeostasis or P2X receptor signaling. nih.govresearchgate.netresearchgate.netnih.gov The findings emphasize the need for caution when using commercial this compound in serum-free or chemically defined media, particularly in studies sensitive to intracellular Na⁺-K⁺ homeostasis or involving cation transport mechanisms. nih.govresearchgate.net Purification of this compound by methods such as ether extraction has been recommended to mitigate the effects of these potent impurities. nih.govresearchgate.net

The following table summarizes some of the observed effects of this compound and its impurities on cation transport:

| Substance | Cell Type | Observed Effect on Cation Transport | Reference |

| Lipophilic impurity of commercial this compound | Human skin fibroblasts | Accelerates ⁸⁶Rb⁺ efflux (4-7x), Increases cellular Na⁺ (4-8x), Reduces cellular K⁺ (40-70%) | nih.govresearchgate.net |

| Lipophilic impurity of commercial this compound | COS-7, Hs68 cells | Similar effects on ⁸⁶Rb⁺ efflux and Na⁺-K⁺ content | nih.gov |

| Lipophilic impurity of commercial this compound | COS-7 cells | Effects moderated by calmodulin inhibition | researchgate.net |

| This compound Na⁺ salt | Rat P2X1R (in Xenopus oocytes) | Antagonist (IC₅₀: 3 μM) | nih.gov |

| This compound Na⁺ salt | Rat P2X2R (in Xenopus oocytes) | Antagonist (at higher concentrations) | nih.gov |

| This compound Na⁺ salt | Rat P2X3R (in Xenopus oocytes) | Antagonist (IC₅₀: 24.3 μM) | nih.gov |

| Purified this compound Na⁺ salt | Rat P2X1R, P2X3R | Insurmountable antagonist | nih.gov |

| Lipophilic Extract A of this compound | Rat P2X1R | Potent antagonist (IC₅₀: 1.4 μM) | nih.gov |

| Lipophilic Extract B of this compound | Rat P2X3R | Potent antagonist (IC₅₀: 4.1 μM) | nih.gov |

| RS151030 (Bisphenolic impurity) | Rat P2X1R | Potent antagonist (IC₅₀: 0.3 μM) | nih.gov |

| RS151030 (Bisphenolic impurity) | Rat P2X3R | Potent antagonist (IC₅₀: 2.4 μM) | nih.gov |

| Phenolphthalein base | Rat P2X1R | Potent irreversible antagonist (IC₅₀: 1 μM) | nih.gov |

| Phenolphthalein base | Rat P2X4R | Reversible antagonist (IC₅₀: 26 μM) | nih.gov |

Advanced Spectroscopic and Sensor Applications of Phenol Red

Development of Phenol (B47542) Red-Based Optical Sensors

Optical sensors utilizing phenol red leverage the dye's distinct color changes across a specific pH range to provide a measurable optical signal. Fabricating stable and sensitive optical sensors requires effectively incorporating this compound into a suitable matrix.

Immobilization Techniques for this compound in Sensor Fabrication (e.g., Sol-Gel Process, Polymer Films)

Immobilization of this compound within a solid matrix is crucial to prevent leaching of the dye and ensure the long-term stability and reusability of the sensor. Various techniques have been employed for this purpose, including the sol-gel process and incorporation into polymer films.

The sol-gel process is a versatile method for entrapping pH indicators like this compound within a porous silica (B1680970) or polysiloxane matrix. This technique involves the hydrolysis and condensation of precursors, such as tetraethoxysilane (TEOS), in the presence of the indicator. tandfonline.comresearchgate.net The resulting sol-gel material provides a glassy, porous substrate that is transparent in the visible region, making it suitable for optical analysis. researchgate.net this compound has been successfully immobilized in sol-gel matrices, including those based on polyaniline, for the development of optical pH sensors. uitm.edu.myaip.org While sol-gel entrapment can be effective, leakage of the dye can still be a concern. researchgate.net

Polymer films offer another common matrix for this compound immobilization. Materials such as polyvinyl alcohol (PVA), poly(methyl methacrylate) (PMMA), ethyl cellulose, and polyvinyl chloride (PVC) have been used as host media due to their optical properties, thermal stability, and resistance to swelling in aqueous and organic solutions. researchgate.netscirp.orgscirp.org this compound can be doped into these polymer films using techniques like casting. scirp.orgscirp.org Covalent binding techniques, while desirable for preventing leaching, can be challenging for this compound due to the lack of suitable functional groups, although methods involving reaction with formaldehyde (B43269) to create hydroxymethyl groups for attachment to PVA have been explored. researchgate.net

Performance Characteristics of this compound-Doped Films for Photonic Applications

This compound-doped polymer films exhibit optical properties that make them promising for various photonic applications, including optical sensors and solar cells. scirp.orgscirp.org The incorporation of this compound into polymer matrices like PMMA can significantly modify their physical and optical characteristics. scirp.orgscirp.org

Studies on this compound-doped polymer films have investigated parameters such as absorption coefficient (α), extinction coefficient (κ), refractive index (n), optical and electrical conductivities (σopt and σelect), and optical energy band gap (Eg). scirp.orgscirp.org The absorption spectra of these films show variations depending on the dye concentration. scirp.orgresearchgate.net For instance, the absorption coefficient tends to increase with increasing photon energy and dye concentration. scirp.org

The optical energy band gap of the polymer film can decrease with increasing concentrations of this compound. scirp.org this compound-doped PVA films have demonstrated enhanced UV blocking capabilities, suggesting their potential for use in UV notch filters. researchgate.netcolab.ws The transmittance of these films is also influenced by dye concentration, with lower concentrations typically resulting in higher transmittance in the visible region. researchgate.net

The surface morphology of dye-doped sol-gel films can also play a role in sensor performance. For example, polyaniline sol-gel films doped with this compound have shown more regular surfaces with larger cavities compared to undoped films. aip.orgresearchgate.net

Influence of Surfactants on this compound Sensor Behavior

The presence of surfactants can influence the behavior of this compound-based pH sensors, particularly when the dye is immobilized in a matrix like sol-gel. Surfactants can affect the mesostructure and porosity of the silica matrix used in the sol-gel process. tandfonline.comresearchgate.net

The type of surfactant, specifically its ionic properties, can impact the pH response and the pKa shift of the immobilized this compound. tandfonline.comresearchgate.net Ionic surfactants, such as cetyltrimethylammonium bromide (CTAB) and dodecyldimethyl amino-oxide (GLA), have been shown to cause shifts in the response pH ranges of this compound immobilized in polysiloxane sol-gels, leading to shifts towards more acidic and more basic pH values compared to free this compound. tandfonline.comresearchgate.net In contrast, non-ionic surfactants like Triton X-100 (TX-100) may not cause a significant change in the pH response curve. tandfonline.comresearchgate.net The interaction between dye molecules and the microenvironment created by the gel and surfactants can contribute to these observed effects. tsijournals.comcdnsciencepub.com

This compound in Biosensor Technologies

This compound's sensitivity to pH changes makes it a valuable component in various biosensor applications, particularly where real-time monitoring of biological processes that involve pH fluctuations is required.

Real-Time pH Monitoring in Biosensors

Biosensors often rely on monitoring changes in their local environment as a result of biological activity. Since many biological processes involve the production or consumption of acids or bases, real-time pH monitoring is a critical function for many biosensors. This compound, with its well-defined pH-dependent color transition, is frequently used as a visual or optical indicator for this purpose. gspchem.com

In cell culture media, this compound is a common additive for monitoring pH fluctuations caused by cellular metabolism or contamination. gspchem.com Its color changes from red in neutral conditions to yellow in acidic conditions and purple in basic conditions, providing a simple visual cue about the state of the culture environment. gspchem.com This principle can be integrated into biosensor designs for continuous, non-contact pH monitoring in applications such as tissue engineering and cell therapy experiments. researchgate.netgspchem.commdpi.com Optical pH monitoring systems based on colorimetric measurements of media containing this compound have been developed, utilizing components like LED light sources and ambient light sensors to detect color changes. mdpi.com These systems can be calibrated to correlate color intensity with specific pH values within the relevant biological range, such as the 6.8–8.2 range for DMEM media. mdpi.com

This compound has also been incorporated into hydrogel-based microneedle assays for minimally invasive, real-time pH monitoring in interstitial fluid, demonstrating its applicability in in vivo settings. nih.gov

Integration of this compound with Biological Recognition Elements (e.g., Urease)

This compound can be integrated with biological recognition elements, such as enzymes, to create biosensors that respond to specific analytes. This integration often leverages the enzyme's activity to produce a pH change, which is then detected by the immobilized this compound.

A notable example is the integration of this compound with urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a reaction that leads to an increase in pH. scielo.brresearchgate.net By immobilizing urease along with this compound, a biosensor can be created to detect the presence or activity of urease, or conversely, to detect urea or substances that inhibit urease activity (like heavy metals). scielo.brresearchgate.net

In such biosensors, the enzymatic hydrolysis of urea by urease causes a local increase in pH, which in turn triggers a color change in the this compound indicator, typically from yellow to pink or red. researchgate.net This color change can be monitored colorimetrically. scielo.brresearchgate.net this compound has been used as the pH indicator in urease-based biosensors for applications like detecting lead ions in milk, where the inhibition of urease by lead reduces the pH change, providing a measure of lead concentration. scielo.br Paper-based analytical devices have also utilized this compound to monitor urease activity in soil samples. researchgate.net

Applications in Environmental Monitoring (e.g., Lead Detection)

The electrochemical properties of this compound have been explored for the development of modified electrodes used in environmental monitoring. Poly(this compound) films electrodeposited on glassy carbon electrodes have been proposed and applied in electrochemical sensors for the detection of lead ions. 16streets.com This modified electrode material exhibits a rich redox property suitable for electrode modification. 16streets.com A sensitive and reliable method for the determination of trace Pb²⁺ by anodic stripping differential pulse voltammetry using a poly(this compound) modified glassy carbon electrode has been developed. 16streets.com Under optimal conditions, this method demonstrated a linear concentration dependence for the anodic peak in the range of 5.0 × 10⁻⁹ to 5.0 × 10⁻⁷ mol L⁻¹, with a detection limit of 2.0 × 10⁻⁹ mol L⁻¹ (S/N = 3). 16streets.com The method was successfully applied for the determination of trace levels of Pb²⁺ in industrial wastewater samples. 16streets.com

This compound's pH-dependent color change also finds application in colorimetric detection for environmental monitoring, such as assessing pH levels in ocean environments, often integrated into optofluidic platforms for in situ measurements. fishersci.at

Considerations for Interference in Phenol Oxidase-Based Biosensors

While this compound itself is a phenolic compound, discussions around interference in phenol oxidase-based biosensors often focus on how other substances can interfere with the enzymatic activity or the detection method, particularly when this compound or related phenolic structures are part of the sensing mechanism or detected product. Phenol oxidases, such as laccase and tyrosinase, catalyze the oxidation of phenolic substrates. guidetopharmacology.org Biosensors based on these enzymes can suffer from interference from various compounds present in the sample matrix. guidetopharmacology.orgwikipedia.org

Studies on laccase-based biosensors have reported signal alteration in the presence of numerous non-phenolic compounds, including ascorbic acid, citric acid, fructose (B13574), and glucose. guidetopharmacology.org Ascorbic acid, for instance, can act as a non-phenolic substrate for laccase or inhibit tyrosinase through copper chelation. guidetopharmacology.org Citric acid can also chelate copper ions in the active site of laccase, acting as an inhibitor. guidetopharmacology.org The mechanisms of interference by carbohydrates like fructose and glucose in biosensors based on purified phenol oxidases are not yet fully clear. guidetopharmacology.org

Electropolymerised phenolic films, including poly(this compound), have been investigated as selective internal barriers for oxidase enzyme biosensors. fishersci.nl These films can enhance the oxidation of hydrogen peroxide, making them attractive for oxidase-based biosensors that produce H₂O₂. fishersci.nl However, the selectivity of these modified electrodes can be affected by the presence of interfering substances like acetaminophen (B1664979) and ascorbic acid. fishersci.nl

Quantitative Analysis and Spectrophotometric Assays Utilizing this compound

This compound's characteristic pH-dependent absorbance spectrum makes it valuable for quantitative analysis and spectrophotometric assays. fishersci.atfishersci.ptfishersci.ie Its color change allows for visual or spectrophotometric determination of pH shifts, which can be coupled to various biochemical reactions. fishersci.atfishersci.ptfishersci.ie

Use in Colorimetric Assays for Biochemical and Organic Compounds

This compound is employed in colorimetric assays for the detection and quantification of various biochemical and organic compounds, often indirectly by coupling the compound's reaction to a change in pH. A prominent example is the urease/phenol red method, a prevalent biochemical assay for detecting urea in biological samples. fishersci.at This assay relies on the enzymatic hydrolysis of urea by urease, which produces ammonia and carbon dioxide. fishersci.at The release of ammonia increases the local pH, causing the this compound indicator to change color, typically to fuchsia or pink, which can be measured colorimetrically. fishersci.at This method, despite requiring sample preparation, offers fast response times and has been incorporated into smart sensing devices. fishersci.at

Another application is a this compound assay used for screening transaminases. wikipedia.org This assay utilizes alanine (B10760859) as an amine donor and is coupled with a combined lactate (B86563) dehydrogenase and glucose dehydrogenase system. wikipedia.org The enzymatic activity leads to pH changes detectable by this compound, allowing for the identification and profiling of transaminase activities. wikipedia.org this compound is also utilized in various other colorimetric protocols for detecting enzymatic activities and toxins. dsmz.de

Application in Drug Screening and Toxicology Investigations

In drug screening and toxicology investigations, particularly those involving cell culture, this compound is commonly included in culture media as a pH indicator. fishersci.atwikipedia.orgfishersci.iedsmz.de Monitoring pH fluctuations via this compound provides a quick visual assessment of cell metabolism and potential contamination, which are crucial aspects of in vitro studies. fishersci.atfishersci.ptfishersci.ie Actively growing cells produce acidic metabolites, causing the medium to turn yellow, while alkaline shifts may indicate contamination. fishersci.atfishersci.pt

However, the presence of this compound in cell culture can influence experimental outcomes in several ways, which is a critical consideration in drug screening and toxicology. This compound can affect colorimetric and spectrophotometric measurements, potentially compromising assay accuracy and leading to false positives or negatives in drug development pipelines. fishersci.at Furthermore, this compound exhibits weak estrogenic properties due to its structural similarity to certain steroid hormones. fishersci.at This estrogenic activity can affect hormone-sensitive cells and potentially skew results in endocrine research and studies involving xenoestrogens or breast cancer cells. fishersci.at

Environmental and Green Chemistry Perspectives of Phenol Red

Adsorption and Removal of Phenol (B47542) Red from Polluted Water

Adsorption is a prominent and cost-effective physical method employed for the removal of dyes, including phenol red, from wastewater scialert.netbiointerfaceresearch.com. This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent issr-journals.org.

Utilization of Activated Carbons and Other Adsorbents

Activated carbon is a widely utilized adsorbent in water treatment due to its high surface area and effectiveness in removing both organic and inorganic contaminants mdpi.com. Various sources, including bio-waste materials, are explored for the production of activated carbon, contributing to sustainability mdpi.com. Studies have investigated the use of activated carbon derived from sources like sewage sludge mdpi.comnih.gov, barley husk scialert.netscialert.net, and teff husk issr-journals.org for this compound removal.

Beyond traditional activated carbons, other adsorbents have shown promise. These include magnetic activated carbons (MACs) mdpi.com, bottom ash and deoiled soya mdpi.com, coconut shells and ambarella peels (agricultural waste) biointerfaceresearch.com, organosilica nanoparticles (OSNPs) nih.gov, activated carbon modified with materials like Fe₂(MoO₄)₃ dntb.gov.uanih.gov, glutaraldehyde (B144438) cross-linked chitosan (B1678972) diva-portal.org, and calcium oxide (CaO) nanoparticles extracted from eggshells oiccpress.com. These diverse materials highlight the ongoing search for efficient and often low-cost adsorbents for this compound.

Research findings indicate varying adsorption capacities depending on the adsorbent material and experimental conditions. For instance, activated carbon derived from sewage sludge showed maximum adsorption capacities of 65.35 mg/g and 122.72 mg/g for different preparations (ACS1 and ACS2, respectively) nih.gov. Activated carbon from barley husk had a surface area of 90.2 m²/g scialert.net. Organosilica nanoparticles demonstrated a high theoretical maximum adsorption capacity of 175.44 mg/g and an experimental capacity of around 201 mg/g, exceeding many reported adsorbents nih.gov. CaO nanoparticles extracted from eggshells showed 78% adsorption of this compound in a binary dye mixture oiccpress.com.

Factors influencing adsorption efficiency include adsorbent dosage, initial dye concentration, pH, contact time, and temperature scialert.netbiointerfaceresearch.commdpi.comnih.gov. For example, increasing adsorbent dosage can increase the removal rate biointerfaceresearch.com. Higher initial dye concentrations can decrease removal efficiency mdpi.com. The optimal pH for this compound adsorption varies depending on the adsorbent; for teff husk activated carbon and powder, maximum adsorption occurred around pH 5.0-5.2 issr-journals.org, while glutaraldehyde cross-linked chitosan showed efficient adsorption at a nearly neutral pH of 6.4 diva-portal.org. Temperature effects can vary, with some studies indicating an endothermic adsorption process where higher temperatures increase uptake mdpi.com, while others suggest an exothermic process where removal efficiency decreases with increasing temperature mdpi.com.

Kinetic and Isotherm Models for this compound Adsorption

To understand the adsorption mechanisms and capacity, kinetic and isotherm models are widely applied to experimental data.

Kinetic studies help determine the rate-limiting step of the adsorption process. The pseudo-second-order kinetic model has been frequently reported to fit the adsorption of this compound onto various adsorbents, including barley husk activated carbon, suggesting that the adsorption rate is controlled by chemical adsorption involving valence forces through electron exchange or sharing scialert.netscialert.netissr-journals.org. Some studies also indicate that both surface adsorption and intra-particle diffusion can occur concurrently scialert.netscialert.net. The Lagergren first-order kinetic model has also been observed to fit the adsorption process for some activated carbons mdpi.com.

Isotherm models describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye in the solution at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface scialert.netscialert.net. Studies on this compound adsorption have shown fitting to both models depending on the adsorbent. For instance, the Langmuir isotherm model fitted the data well for bottom ash mdpi.com and sewage sludge activated carbon (ACS1) nih.gov, suggesting monolayer adsorption. The Freundlich isotherm model has been found to provide a better fit for adsorbents like coconut shells and ambarella peels biointerfaceresearch.com and sewage sludge activated carbon (ACS2) nih.gov, indicating heterogeneous adsorption biointerfaceresearch.com. The fitting of experimental data to these models provides insights into the adsorption capacity and the nature of the adsorbent-adsorbate interaction.

Reusability Studies of Adsorbents for this compound Removal

The reusability of adsorbents is a critical factor for the economic viability and sustainability of adsorption-based wastewater treatment. Several studies have investigated the regeneration and reuse of adsorbents for this compound removal.

Organosilica nanoparticles have demonstrated high reusability, showing stable dye removal and recovery efficiency over at least 10 cycles nih.gov. Activated carbon derived from Mespilus germanica modified with Fe₂(MoO₄)₃ showed successful regeneration for 3 times using methanol (B129727) solution as a regeneration medium nih.gov. Glutaraldehyde cross-linked chitosan loaded with silver nanoparticles, used for both adsorption and catalytic reduction of this compound, showed no significant loss of catalytic activity upon reuse diva-portal.org. Studies on sewage sludge activated carbon also included reusability assessments mdpi.comnih.gov. The ability to regenerate and reuse adsorbents reduces the need for fresh materials and minimizes waste generation, contributing to a more sustainable wastewater treatment process.

Development of Eco-Friendly Derivatives and Sustainable Practices

While the primary focus of environmental efforts related to this compound is its removal from water, there is also a growing interest in developing eco-friendly practices and potentially exploring sustainable alternatives or derivatives.

The production of activated carbon from bio-waste materials like sewage sludge, barley husk, and teff husk exemplifies a sustainable practice by utilizing readily available and often problematic waste streams scialert.netscialert.netissr-journals.orgmdpi.comnih.gov. This approach not only provides effective adsorbents but also contributes to waste management and reduces reliance on non-renewable resources mdpi.com.

Research into eco-friendly derivatives or sustainable uses of this compound itself is less extensively documented compared to its removal from wastewater. However, the broader field of green chemistry and sustainable practices in the chemical industry is relevant. For instance, the development of eco-friendly catalysts from waste materials like eggshells for organic transformations, including reactions involving activated phenol, highlights a move towards more sustainable chemical synthesis rsc.org. While this doesn't directly involve this compound derivatives, it reflects the general direction of utilizing waste and developing greener processes within chemistry.

The use of this compound as a pH indicator in various applications, including environmental testing of wastewater, is a well-established practice gspchem.com. Ensuring its proper handling and disposal according to regulations is crucial to minimize its environmental impact chemsky-cn.comchemos.depro-lab.co.uk. Although this compound is not classified as highly toxic, its limited biodegradability necessitates responsible disposal to prevent long-term adverse effects in aquatic environments chemsky-cn.comchemos.de.

The development of advanced biotechnology and integration with digital tools for pH monitoring using indicators like this compound could also contribute to more precise and potentially more sustainable analytical methods by optimizing reagent usage and reducing errors gspchem.com.

Future Directions and Interdisciplinary Research with Phenol Red

Phenol (B47542) Red in Regenerative Medicine and Tissue Engineering

Phenol red's application in regenerative medicine and tissue engineering primarily stems from its use in cell culture media, where it serves as a visual indicator of pH, a critical factor for cell growth and differentiation wikipedia.orgprnewswire.co.uk. Maintaining an optimal pH environment is crucial for consistent results in stem cell research and tissue engineering prnewswire.co.uk.

While its role as a pH indicator is well-established, research also explores the impact of this compound itself on cell behavior, particularly due to its weak estrogenic mimicry wikipedia.org. This characteristic has implications for culturing cells that express the estrogen receptor, potentially influencing their growth and differentiation wikipedia.org. Studies have investigated its effects on processes vital to regenerative medicine, such as the differentiation of mesenchymal stem cells. For instance, research has examined how this compound might affect chondrogenic (cartilage formation) and osteogenic (bone formation) differentiation of human mesenchymal stem cells in vitro researchgate.net. Findings suggest that this compound can influence the expression of key markers associated with these differentiation pathways, sometimes inhibiting chondrogenic differentiation and affecting osteogenic differentiation markers researchgate.net.

Furthermore, this compound-containing matrices, such as Matrigel, are utilized in 3D cell culture systems to mimic in vivo environments for studying various biological processes, including those relevant to tissue engineering prnewswire.co.uk. The pH indication provided by this compound in these systems helps researchers monitor the metabolic activity and health of the cultured cells within the 3D scaffold prnewswire.co.uk. However, for sensitive experiments, particularly those involving hormone research or specific differentiation pathways, this compound-free formulations are often preferred to avoid potential interference from its estrogenic activity prnewswire.co.uk.

Integration with Digital Imaging Systems for Automated Detection